4-oxo-2-pentylsulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile
Description
4-oxo-2-pentylsulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their diverse biological activities
Properties
IUPAC Name |
4-oxo-2-pentylsulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-2-3-7-10-21-16-18-14(12-8-5-4-6-9-12)13(11-17)15(20)19-16/h4-6,8-9H,2-3,7,10H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPSHRQDBLBQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-pentylsulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiourea and malononitrile under basic conditions, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-oxo-2-pentylsulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications .
Scientific Research Applications
4-oxo-2-pentylsulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological macromolecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes or receptors. For instance, it has been shown to act as a tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells . Molecular docking studies have revealed its binding affinity to the active sites of these targets, further elucidating its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but differ in their substituents, which can significantly alter their biological activities.
Pyrimidinone-5-carbonitriles: These compounds have a similar scaffold but with different functional groups, leading to varied applications in medicinal chemistry.
Uniqueness
4-oxo-2-pentylsulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile stands out due to its specific combination of functional groups, which confer unique properties such as enhanced binding affinity to EGFR and improved pharmacokinetic profiles. This makes it a promising candidate for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
